Acedapsone-d8
CAS No.: 557794-38-4
Cat. No.: VC20762725
Molecular Formula: C12H12N2O2S
Molecular Weight: 256.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 557794-38-4 |
|---|---|
| Molecular Formula | C12H12N2O2S |
| Molecular Weight | 256.35 g/mol |
| IUPAC Name | 4-(4-amino-2,3,5,6-tetradeuteriophenyl)sulfonyl-2,3,5,6-tetradeuterioaniline |
| Standard InChI | InChI=1S/C12H12N2O2S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8H,13-14H2/i1D,2D,3D,4D,5D,6D,7D,8D |
| Standard InChI Key | MQJKPEGWNLWLTK-PGRXLJNUSA-N |
| Isomeric SMILES | [2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)C2=C(C(=C(C(=C2[2H])[2H])N)[2H])[2H])[2H] |
| Canonical SMILES | C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)N |
| Appearance | Assay:≥99% deuterated forms (d1-d8)A solid |
Introduction
Chemical Identity and Structural Characteristics
Dapsone-D8 (Major) is characterized by the replacement of eight hydrogen atoms with deuterium atoms in the parent dapsone molecule. This isotopic substitution primarily occurs at the aromatic rings, specifically at the 2,3,5,6 positions of both benzene rings, creating a symmetrically labeled molecule.
Fundamental Chemical Properties
The physical and chemical properties of Dapsone-D8 (Major) are essential for understanding its application in analytical chemistry. The compound exhibits characteristics that make it ideal for use as an internal standard in mass spectrometry-based analyses.
Table 1: Chemical and Physical Properties of Dapsone-D8 (Major)
*Note: The discrepancy in molecular weight between sources may be attributed to different interpretations of the molecular structure or different levels of oxygenation (O₃S vs. O₂S).
Structural Configuration
Dapsone-D8 (Major) maintains the core structure of dapsone, characterized by two benzene rings connected by a sulfonyl group. The deuterium atoms are positioned at the 2,3,5,6 positions of each benzene ring, preserving the amino groups at the 4,4' positions. This specific labeling pattern ensures minimal impact on the chemical reactivity while providing a distinct mass spectral signature for analytical differentiation.
Applications in Pharmaceutical Analysis
The primary application of Dapsone-D8 (Major) lies in its role as an internal standard for the quantitative analysis of dapsone and its metabolites in biological matrices.
Internal Standardization in Bioanalytical Methods
In bioanalytical method development, Dapsone-D8 serves as an ideal internal standard due to its physicochemical similarities to unlabeled dapsone while possessing a distinct mass spectral profile. This characteristic allows for accurate quantification by compensating for variations in sample preparation, extraction efficiency, and instrument response.
The use of a deuterated internal standard like Dapsone-D8 significantly enhances the reliability of analytical methods. The compound minimizes internal standard variance and reduces batch failures, which is particularly important in regulated bioanalytical environments . This advantage stems from the fact that Dapsone-D8 is physically and chemically analogous to the analyte dapsone .
Metabolite Identification and Pharmacokinetic Studies
Dapsone undergoes significant metabolism in humans, with N-acetylation being a major metabolic pathway. Research indicates that N-Acetyl Dapsone is a significant metabolite that requires monitoring in pharmacokinetic studies . Dapsone-D8 (Major) facilitates the simultaneous determination of both dapsone and its metabolites, including N-Acetyl Dapsone, in human plasma samples .
One validated method utilizing Dapsone-D8 demonstrated linear calibration curves in the concentration range of 0.50–2,500.00 ng/mL for Dapsone and 0.25–20.00 ng/mL for N-Acetyl Dapsone, with excellent precision and accuracy . The intra- and inter-run precisions were consistently less than 15%, and the accuracies were within 100±15% for both compounds, highlighting the reliability of methods employing Dapsone-D8 as an internal standard .
Analytical Methodologies Incorporating Dapsone-D8 (Major)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS represents the predominant analytical technique employing Dapsone-D8 as an internal standard. A validated UPLC-MS/MS method for dapsone quantification in human plasma demonstrates the utility of Dapsone-D8 in modern bioanalytical approaches .
Table 2: UPLC-MS/MS Parameters for Dapsone Analysis Using Dapsone-D8
Sample Preparation Techniques
Efficient sample preparation is crucial for achieving high sensitivity and specificity in bioanalytical methods. Solid phase extraction (SPE) has proven particularly effective when working with Dapsone-D8 as an internal standard.
The validated method described in source employs a solid phase extraction procedure that produces clean samples and minimizes matrix effects. The general extraction procedure involves:
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Plasma aliquoting (0.200 mL) and addition of internal standard (0.050 mL)
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Addition of 0.200 mL of 5mM Ammonium Acetate
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Conditioning and equilibration of SPE cartridges with methanol and HPLC water
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Sample loading and washing with HPLC water followed by 5% MeOH in HPLC water
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Elution with 1 mL of elution solution (70:30 Acetonitrile: 5mM Ammonium Acetate Solution)
This extraction technique ensures consistent and reproducible recovery for both dapsone and its internal standard Dapsone-D8 .
| Compound | Catalogue Number | CAS Number | Source |
|---|---|---|---|
| Dapsone D8 | VLDL-01870 | 557794-38-4 | |
| N-Acetyl Dapsone D8 | VLCS-01240 | 1215635-13-4 | |
| N-acetyl dapsone D4 | VLDL-00353 | 565-20-8 (unlabeled) |
These related compounds enable comprehensive analytical approaches for studying dapsone pharmacokinetics and metabolism.
Advantages in Bioanalytical Applications
The use of Dapsone-D8 (Major) as an internal standard offers several significant advantages in bioanalytical method development:
Enhanced Method Performance
Methods incorporating Dapsone-D8 demonstrate reduced sample volume requirements, which is particularly beneficial for clinical studies where multiple time points need to be analyzed . The use of this deuterated internal standard also contributes to improved method sensitivity and selectivity.
Efficiency in Sample Processing
The physical and chemical similarity between Dapsone-D8 and unlabeled dapsone ensures comparable extraction efficiency and chromatographic behavior, leading to more accurate quantification . This similarity minimizes the potential for differential recovery or matrix effects that might otherwise compromise analytical results.
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